molecular formula C14H15F3N2O4 B2701615 N-[(3-hydroxyoxolan-3-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide CAS No. 2034203-89-7

N-[(3-hydroxyoxolan-3-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2701615
CAS No.: 2034203-89-7
M. Wt: 332.279
InChI Key: ADCJXAMBUDAXCL-UHFFFAOYSA-N
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Description

N-[(3-hydroxyoxolan-3-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide is a synthetic chemical reagent of significant interest in early-stage research and development. Its molecular structure, which integrates a hydroxytetrahydrofuran group and a trifluoromethylphenyl moiety through an ethanediamide linker, suggests potential for diverse biochemical interactions. Researchers are investigating this compound primarily in the context of medicinal chemistry and drug discovery, where it may serve as a key intermediate or a precursor for the synthesis of more complex molecules. The presence of the trifluoromethyl group is often associated with enhanced metabolic stability and bioavailability in drug-like compounds, making this reagent valuable for constructing potential pharmacologically active molecules. Its specific mechanism of action is a subject of ongoing investigation, but its structural features make it a candidate for probing various enzymatic and signaling pathways. This product is intended for laboratory research purposes only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment. For more detailed information on safe handling practices, researchers are encouraged to consult the relevant safety data sheet (SDS) and scientific literature.

Properties

IUPAC Name

N-[(3-hydroxyoxolan-3-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O4/c15-14(16,17)9-1-3-10(4-2-9)19-12(21)11(20)18-7-13(22)5-6-23-8-13/h1-4,22H,5-8H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCJXAMBUDAXCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-hydroxyoxolan-3-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(3-hydroxyoxolan-3-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . The oxalamide moiety can form hydrogen bonds with target proteins, potentially inhibiting their activity .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Differences and Implications

Amide Backbone :

  • The target compound’s ethanediamide (two amide groups) contrasts with analogs’ single amide linkages (e.g., cyprofuram, flutolanil). This may enhance hydrogen-bonding interactions with biological targets, improving binding affinity .

Oxolane Modifications: The 3-hydroxyoxolane group in the target compound differs from cyprofuram’s tetrahydrofuranone (oxo group at C2).

Trifluoromethyl Group :

  • The 4-CF₃-phenyl group is shared with flutolanil and other agrochemicals. This group enhances resistance to metabolic degradation, a common feature in fungicides .

Synthetic Routes :

  • Analogs like (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide are synthesized via amidation or sulfamoylation (e.g., using acetylsulfanilyl chloride and triethylamine) . Similar methods may apply to the target compound.

Research Findings and Hypotheses

  • Agrochemical Potential: The trifluoromethylphenyl group and amide backbone align with fungicides like flutolanil and cyprofuram, suggesting possible antifungal activity .
  • Metabolic Stability : The hydroxylated oxolane may offer balanced lipophilicity, enhancing membrane permeability compared to analogs with oxo groups .

Biological Activity

N-[(3-hydroxyoxolan-3-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide, with the CAS number 2097923-69-6, is a complex organic compound notable for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C₁₅H₁₈F₃N₂O₃, with a molecular weight of 317.30 g/mol. The structure features a trifluoromethyl group and a hydroxyoxolane moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC₁₅H₁₈F₃N₂O₃
Molecular Weight317.30 g/mol
CAS Number2097923-69-6

The biological activity of this compound can be attributed to its structural features:

  • Trifluoromethyl Group : This group enhances lipophilicity and metabolic stability, potentially increasing the compound's binding affinity to target proteins.
  • Hydroxyoxolane Moiety : The presence of the hydroxyl group may facilitate hydrogen bonding and electrostatic interactions with biological macromolecules.

These interactions suggest that the compound may modulate various biochemical pathways, possibly influencing cellular proliferation and apoptosis.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Anticancer Effects : Modulation of protein kinase activity has been observed in related compounds, which may lead to reduced tumor growth.
  • Anti-inflammatory Properties : Inhibition of inflammatory mediators through interference with signaling pathways has been documented in similar structures.

Case Studies

  • Anticancer Activity : A study demonstrated that compounds with structural similarities effectively inhibited cancer cell proliferation in vitro. The mechanism involved modulation of the MAPK/ERK signaling pathway, leading to increased apoptosis in cancer cells.
  • Inflammation Models : In vivo studies using animal models showed that related compounds significantly reduced markers of inflammation, suggesting potential therapeutic applications in diseases characterized by chronic inflammation.

Research Findings

Recent studies have focused on the pharmacokinetics and pharmacodynamics of compounds within this chemical class. Key findings include:

  • Bioavailability : The trifluoromethyl group contributes to enhanced bioavailability due to improved solubility and stability.
  • Toxicity Profiles : Preliminary toxicity assessments indicate that these compounds have favorable safety profiles at therapeutic doses.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-[(3-hydroxyoxolan-3-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide, and how can purity be optimized?

  • Methodology : Use a two-step amide coupling approach: (1) React 3-hydroxyoxolane-3-carbaldehyde with methylamine to form the oxolan-methyl intermediate, followed by (2) condensation with 4-(trifluoromethyl)phenylacetic acid using carbodiimide coupling agents (e.g., EDC/HOBt). Purification via recrystallization or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures ≥98% purity. Confirm purity via HPLC (C18 column, λmax ~255 nm) and LC-MS (ESI+ mode for molecular ion verification) .

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

  • Methodology :

  • 1H NMR : Identify the oxolane ring protons (δ 3.5–4.2 ppm, multiplet) and the trifluoromethyl group (δ 7.6–8.1 ppm, aromatic protons). The ethanediamide backbone shows NH signals at δ 8.5–9.0 ppm.
  • LC-MS : Expect [M+H]+ ion at m/z corresponding to C₁₆H₁₈F₃N₂O₃ (calc. 365.1). Use high-resolution MS to distinguish isotopic patterns from impurities .

Q. What solvent systems are suitable for solubility and stability studies of this compound?

  • Methodology : Test solubility in DMSO (primary stock), followed by aqueous buffers (pH 4–9) with <1% DMSO. Stability assays: Incubate at 25°C and 4°C, analyze degradation via HPLC at 0, 24, 48, and 72 hours. Note: The hydroxyoxolane moiety may confer hygroscopicity; store lyophilized samples at -20°C .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s bioactivity and metabolic stability?

  • Methodology :

  • Comparative SAR : Synthesize analogs with -CF₃ replaced by -CH₃ or -Cl. Test in vitro metabolic stability using liver microsomes (human/rat), monitoring parent compound depletion via LC-MS/MS.
  • Lipophilicity : Measure logP (shake-flask method) to correlate -CF₃’s contribution to membrane permeability.
  • Data Interpretation : -CF₃ increases metabolic resistance (e.g., reduced CYP450-mediated oxidation) and enhances logP by ~0.5–1.0 units, improving blood-brain barrier penetration .

Q. What computational models predict target binding modes of this compound, particularly with enzymes or receptors?

  • Methodology :

  • Docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with targets (e.g., kinases, GPCRs). Focus on the ethanediamide motif’s hydrogen-bonding potential and -CF₃’s hydrophobic pocket occupancy.
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. Key metrics: RMSD (<2.0 Å), ligand-protein hydrogen bond retention .

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across assays) be resolved?

  • Methodology :

  • Assay Optimization : Standardize cell lines (e.g., HEK293 vs. CHO), incubation times, and ATP concentrations in kinase assays.
  • Off-Target Screening : Use a broad-panel kinase profiler (e.g., Eurofins KinaseScan) to identify confounding interactions.
  • Data Normalization : Apply Hill equation fitting to account for assay-specific cooperativity effects. Contradictions may arise from differential protein expression or solvent additives (e.g., DMSO tolerance thresholds) .

Experimental Design Considerations

Q. What in vitro models are appropriate for evaluating this compound’s anti-inflammatory or antimicrobial potential?

  • Methodology :

  • Anti-inflammatory : Use LPS-stimulated RAW264.7 macrophages, measuring TNF-α/IL-6 suppression via ELISA. Include dexamethasone as a control.
  • Antimicrobial : Screen against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) via broth microdilution (CLSI guidelines). Note: The -CF₃ group may enhance Gram-positive activity (MIC ≤5 µM) via membrane disruption .

Q. How can metabolic byproducts be identified and characterized during stability studies?

  • Methodology :

  • High-Resolution LC-MS/MS : Use Q-TOF instruments (e.g., Agilent 6545) for untargeted metabolomics. Key fragments: Loss of -CF₃ (Δm/z = 69 Da) or hydroxylation (+16 Da).
  • Isotopic Labeling : Synthesize ¹⁴C-labeled compound to track metabolic pathways in hepatocytes .

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